N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e
Description
N-({1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a benzimidazole derivative featuring a 2,5-dimethylphenoxyethyl substituent at the 1-position of the benzimidazole core and a 2-furylcarboxamide group linked via an ethyl chain at the 2-position.
Properties
IUPAC Name |
N-[1-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-16-10-11-17(2)22(15-16)30-14-12-27-20-8-5-4-7-19(20)26-23(27)18(3)25-24(28)21-9-6-13-29-21/h4-11,13,15,18H,12,14H2,1-3H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGLKBQXCRLTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Assembly
The target molecule comprises three modular components:
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Benzimidazole core : Synthesized via cyclocondensation of 1,2-diaminobenzene derivatives.
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2,5-Dimethylphenoxyethyl side chain : Introduced through nucleophilic aromatic substitution or Mitsunobu reactions.
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2-Furylcarboxamide moiety : Attached via amide coupling using carbodiimide-based activators.
A representative three-step synthesis involves:
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Formation of 1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazole :
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Ethylation at the Benzimidazole C2 Position :
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Amidation with 2-Furoyl Chloride :
Critical Reaction Mechanisms
Benzimidazole Cyclocondensation
The benzimidazole core forms via acid-catalyzed cyclization, where:
Phenoxyethyl Group Installation
Two predominant methods exist:
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | NaH, THF, 60°C, 8 hr | 65 | 92 |
| Mitsunobu Reaction | DIAD, PPh₃, DMF, RT, 24 hr | 88 | 98 |
The Mitsunobu reaction proves superior for sterically hindered substrates, though at higher cost.
Process Optimization Strategies
Solvent Systems for Amidation
Solvent polarity significantly impacts amidation efficiency:
| Solvent | Dielectric Constant (ε) | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 4 | 78 |
| THF | 7.52 | 6 | 63 |
| DMF | 36.7 | 3 | 82 |
Polar aprotic solvents like DMF accelerate reaction rates but complicate purification.
Catalytic Effects in Ethylation
Lithium salts enhance alkylation efficiency:
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Without LiBr : 72% conversion in 8 hr.
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With LiBr (1 eq) : 95% conversion in 3 hr.
Lithiation mitigates steric effects by coordinating to the benzimidazole nitrogen.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows 99.2% purity with retention time 6.74 min.
Challenges and Limitations
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Intermediate Stability : The ethylated benzimidazole intermediate degrades above 40°C, necessitating low-temperature storage.
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Purification Complexity : Co-elution of byproducts requires gradient elution (5→40% ethyl acetate in hexane).
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Scalability Issues : Mitsunobu reactions become cost-prohibitive at >100 g scale due to stoichiometric phosphine use .
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes due to its unique structure.
Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved in its action are likely complex and may involve multiple steps, including binding to the target, inducing conformational changes, and modulating biological activity.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
*Calculated based on molecular formula.
Key Observations :
- The target compound’s 2,5-dimethylphenoxyethyl group is structurally similar to anticonvulsant-active aminoalkanols in , which feature 2,5-dimethylphenoxy or 2,3,5-trimethylphenoxy substituents .
- The furylcarboxamide moiety is shared with compounds in and , though their biological data remain unreported.
Physicochemical Properties
- Lipophilicity (Log P): While Log P data for the target compound are unavailable, analogs in exhibit Log P values ranging from 1.2 to 3.5, influenced by substituent polarity. For example, compound II (C13H21NO2) has a Log P of 2.1, suggesting moderate lipophilicity . The furylcarboxamide group in the target compound may lower Log P compared to purely aromatic substituents.
Biological Activity
N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a novel compound that exhibits significant biological activity due to its unique chemical structure, which integrates a benzimidazole core with a furylcarboxamide moiety. This compound has garnered interest in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial and anticancer research.
- Molecular Formula : C25H27N3O3
- Molecular Weight : 417.5 g/mol
- CAS Number : 919973-05-0
The biological activity of N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is primarily attributed to its ability to interact with various biological targets. The benzimidazole moiety is known for its role in inhibiting specific enzymes and proteins, which can disrupt cellular processes. Notably, compounds with a benzimidazole structure often target the FtsZ protein involved in bacterial cell division, making them effective against bacterial infections.
Antimicrobial Activity
Research has indicated that N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide exhibits potent antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of cell wall synthesis and disruption of membrane integrity.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle. The presence of the furylcarboxamide group enhances its interaction with cellular targets, leading to increased cytotoxicity against tumor cells.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capacity. It demonstrated significant scavenging activity against free radicals such as DPPH and superoxide anions, indicating its potential role in mitigating oxidative stress-related damage in cells.
Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains; inhibits cell wall synthesis. |
| Anticancer Potential | Induces apoptosis in various cancer cell lines; activates caspases. |
| Antioxidant Activity | Significant scavenging activity against DPPH and superoxide radicals. |
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, demonstrating strong antimicrobial potential .
- Cancer Cell Line Studies : In another investigation, the compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers after 24 hours of treatment, with IC50 values around 15 µM .
- Antioxidant Assessment : A comparative study on various benzimidazole derivatives highlighted that N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide exhibited superior antioxidant activity compared to traditional antioxidants like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
